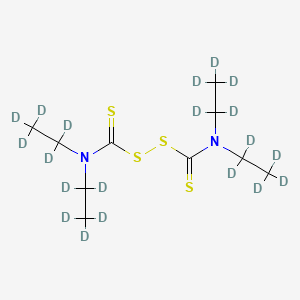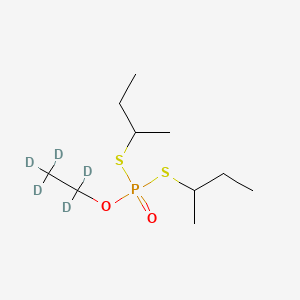
Cadusafos-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadusafos-d5 is a potent insecticide belonging to the family of organophosphorus compounds. It is often used against parasitic nematode populations . The compound acts as an acetylcholinesterase inhibitor .
Molecular Structure Analysis
The molecular formula of Cadusafos-d5 is C10H23O2PS2. It belongs to the chemical class of synthetic organic thiosulfates . Cadusafos contains the phosphorus atom bound to two sulphurs which are attached to iso-butyl substituents. The phosphorus is also connected to oxygen by a double bond and is bound to an ethyl ether group .Chemical Reactions Analysis
Cadusafos is not stable in the plant and is degraded to more polar and water-soluble metabolites . It is also observed that Cadusafos may be considered a photolytically-stable compound .Physical And Chemical Properties Analysis
Cadusafos has a moderate aquatic solubility, is very volatile and moderately mobile . It can be persistent in both soil and water systems . The physical and chemical properties of Cadusafos include a melting point of less than -65 °C, a boiling point of 114-115 °C, a relative density of 1.052 g/ml at 25 °C, and a vapour pressure of 0.1196 Pa for 25 °C .Scientific Research Applications
- Application : It effectively targets potato cyst nematodes (Globodera rostochiensis and G. pallida) in potato cultivation. Additionally, it is used in protected horticultural crops to combat root-knot nematodes (Meloidogyne spp.) .
- Application : Researchers have found that supplying Si via fertigation enhances Si accumulation in cotton plants. When combined with cadusafos-d5, Si allows for halving the cadusafos dose without compromising nematode control. This synergy benefits plant development infected with nematodes .
- Application : Both granular and liquid formulations of cadusafos were tested on mature lemon trees. Multiple applications, spaced over time, effectively reduced nematode populations in commercial citrus orchards .
- Application : Research investigates its impact on soil health, microbial diversity, and potential ecological consequences. Understanding these interactions is crucial for sustainable agriculture .
- Application : Studies explore its persistence, degradation pathways, and potential risks to non-target organisms and ecosystems. Regulatory agencies use this information for safe usage guidelines .
- Application : Researchers analyze its metabolites in crops, soil, and water. Understanding residue dynamics aids in setting appropriate pre-harvest intervals and ensuring food safety .
Nematicide for Crop Protection
Silicon Synergy in Nematode Control
Citrus Nematode Control
Soil Health and Microbial Communities
Risk Assessment and Environmental Fate
Metabolism and Residue Analysis
Mechanism of Action
Target of Action
Cadusafos-d5 primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine, thus terminating its action at the synapses .
Mode of Action
Cadusafos-d5 acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, Cadusafos-d5 prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the neurons . The overstimulation of the nervous system can lead to various symptoms, including nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Cadusafos-d5 is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synaptic cleft, disrupting the normal functioning of this pathway . The main metabolic pathway of Cadusafos involves the cleavage of the thio-(sec-butyl) group, forming two primary products: Sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA). These intermediate compounds are then degraded further into several metabolites .
Pharmacokinetics
Cadusafos-d5 exhibits high bioavailability, with more than 90% of the compound being metabolized . The primary route of excretion is through the kidneys . The compound is highly toxic to mammals, and there is some concern regarding its tendency to bioaccumulate .
Result of Action
The inhibition of acetylcholinesterase by Cadusafos-d5 leads to an overstimulation of the nervous system, which can cause a range of symptoms from nausea and dizziness to respiratory paralysis and death in severe cases . It is highly toxic to nematodes, earthworms, and birds .
Action Environment
The action of Cadusafos-d5 can be influenced by various environmental factors. It has a moderate aquatic solubility, is very volatile, and moderately mobile . It can persist in both soil and water systems, and is highly toxic to a variety of organisms, including mammals, birds, and earthworms . There is also some concern regarding its tendency to bioaccumulate .
properties
IUPAC Name |
2-[butan-2-ylsulfanyl(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]sulfanylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3/i3D3,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRPCFINVWWFHQ-GRZQFIOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SP(=O)(OCC)SC(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=O)(SC(C)CC)SC(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O2PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadusafos-d5 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


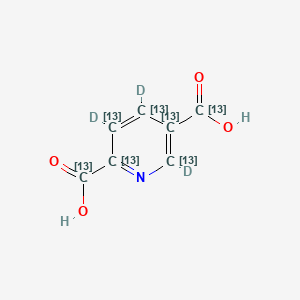
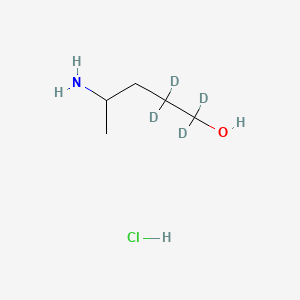
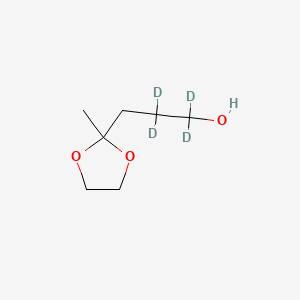
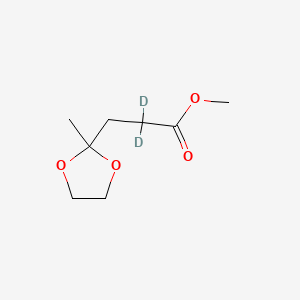

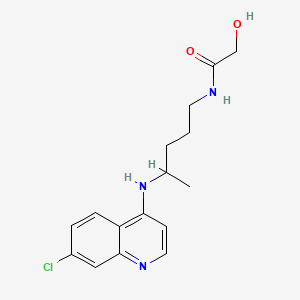
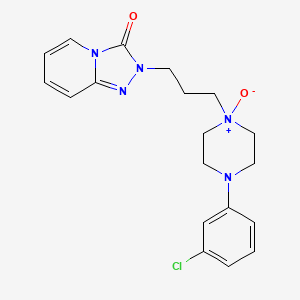
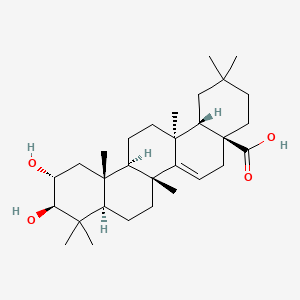

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
